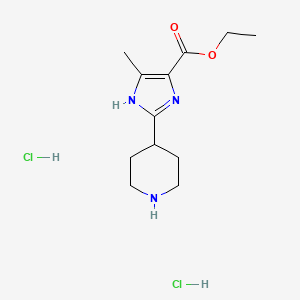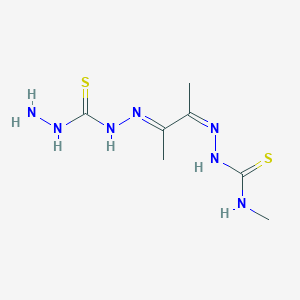
2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride” is a chemical compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . This compound has potential applications in various fields such as scientific research.
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in recent years due to their broad applications . An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives by one-pot multicomponent procedure .Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They have been used in the synthesis of various compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Synthesis and Chemical Properties
Thiazole derivatives are synthesized through various chemical reactions, including cycloaddition, nucleophilic addition reactions, and heterocyclic synthesis. These processes often aim to produce compounds with specific antimicrobial, cytotoxic, and stabilizing properties for polymers. For example, synthesis techniques involve the interaction of specific phenols and aminocompounds to create amine derivatives tested as thermostabilizers for polypropylene, highlighting their potential in materials science and industrial applications (Aghamali̇yev et al., 2018).
Biological Activities
Thiazole derivatives exhibit a range of biological activities, including antimicrobial and cytotoxic effects. Studies have shown that certain thiazol-2-amine derivatives possess good antibacterial activity and cytotoxic properties in vitro, indicating their potential use in developing new therapeutic agents (Noolvi et al., 2014). Additionally, the synthesis of 1,3,4-thiadiazoles and their derivatives has been explored for their potential in creating new pharmaceuticals, further underscoring the importance of thiazole derivatives in drug development (Ling, 2007).
Catalytic Applications
Certain thiazole derivatives are used as ligands in catalysis, demonstrating their utility in facilitating chemical reactions. For instance, studies on the catalytic activity of gold(I) complexes containing thiazol-2-amine derivatives in the synthesis of 1,2-dihydroquinoline derivatives highlight their role in organic synthesis and the potential for developing new catalytic processes (Zeng et al., 2009).
作用機序
The mechanism of action of thiazole derivatives is diverse and depends on their chemical structure and the biological target . They have been found to exhibit a wide range of biological activities including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
将来の方向性
The future directions in the research of thiazole derivatives include the design and development of different thiazole derivatives with improved biological activities and lesser side effects . Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is also an area of interest .
特性
IUPAC Name |
2-cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.2ClH/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8;;/h8H,2-6,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZYZYOBWHSGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCCC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
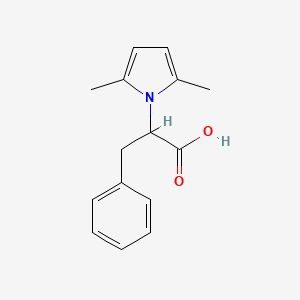
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2754713.png)
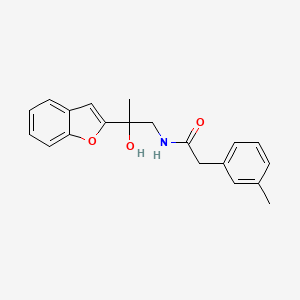
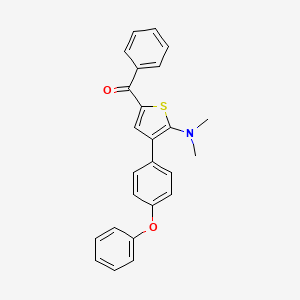

![N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide](/img/structure/B2754719.png)

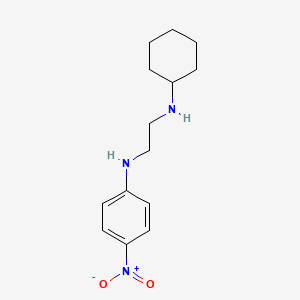
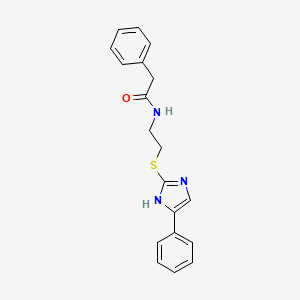
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B2754728.png)
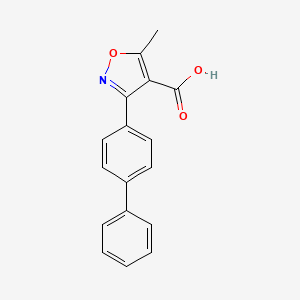
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B2754733.png)
